N-(4-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. This particular compound has been studied for its potential neuroprotective effects and its role as an acetylcholinesterase inhibitor, which makes it a candidate for research in neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of these compounds, making them suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
N-(4-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential neuroprotective effects and its role as an acetylcholinesterase inhibitor.
Medicine: It is a candidate for research in neurodegenerative diseases such as Alzheimer’s disease.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-(4-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its role as an acetylcholinesterase inhibitor. This compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory. The molecular targets and pathways involved include the cholinergic neurotransmission pathway, which is crucial for learning and memory .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
- N-phenyl-2-(4-morpholinyl)acetamide derivatives
Uniqueness
N-(4-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to its specific structure, which allows it to effectively inhibit acetylcholinesterase. This makes it a promising candidate for research in neurodegenerative diseases, setting it apart from other piperazine derivatives that may not have the same level of efficacy or specificity .
Properties
IUPAC Name |
N-[4-[4-(2-phenylethyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-17(24)21-19-7-9-20(10-8-19)27(25,26)23-15-13-22(14-16-23)12-11-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXOCVNCQUTKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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